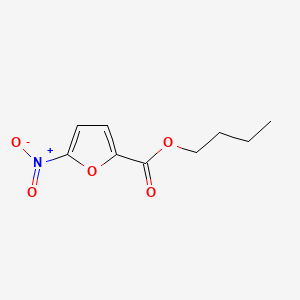

Butyl 5-nitro-2-furancarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20001-38-1 |

|---|---|

Molecular Formula |

C9H11NO5 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

butyl 5-nitrofuran-2-carboxylate |

InChI |

InChI=1S/C9H11NO5/c1-2-3-6-14-9(11)7-4-5-8(15-7)10(12)13/h4-5H,2-3,6H2,1H3 |

InChI Key |

PROHDMZYSLSBCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Elaboration of Synthetic Routes for Butyl 5-nitro-2-furancarboxylate

The creation of this compound can be approached from two primary retrosynthetic pathways: the esterification of a pre-nitrated furan (B31954) ring or the nitration of a pre-formed furan ester.

The most direct route to this compound is the esterification of 5-nitro-2-furancarboxylic acid with butanol. Research has focused on optimizing this transformation using various catalytic systems to improve yield and reaction conditions.

One approach involves the use of solid acid catalysts. For instance, graphene oxide has been demonstrated as an efficient, metal-free catalyst for the esterification of 5-nitro-2-furancarboxylic acid with ethanol, achieving a high yield of the corresponding ethyl ester. researchgate.net This methodology suggests a viable and sustainable pathway that could be adapted for synthesis with butanol.

Enzymatic catalysis presents another green and highly specific alternative. A patented method describes the use of an esterification enzyme to react 5-nitro-2-furancarboxylic acid with various alcohols, including propanol. google.com The reaction proceeds under mild temperature conditions (43-47 °C) over 24-48 hours, with specific molar ratios of acid to alcohol being key. google.com This biocatalytic approach could readily be applied to the synthesis of the butyl ester.

Conventional acid-catalyzed esterification, such as the Fischer-Speier method using a strong acid like sulfuric acid, remains a fundamental technique for this transformation. Additionally, metal-free oxidative esterification methods have been developed for various carboxylic acids, including furoic acid, which could potentially be adapted for the nitrated analogue. rsc.org

Table 1: Selected Esterification Methods for 5-Nitro-2-furancarboxylic Acid and Related Compounds

| Catalyst/Method | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| Graphene Oxide | Ethanol | - | 89% (Ethyl ester) | researchgate.net |

| Esterification Enzyme | Propanol | 43-47 °C, 24-48h, Acid:Alcohol 1:10 | Not specified | google.com |

| Ionic Liquid [BPy]I / TBHP | Toluene (as benzyl (B1604629) alcohol source) | 80 °C, 8h | 55% (Benzyl ester of 2-furoic acid) | rsc.org |

An alternative synthetic strategy involves the initial synthesis of Butyl 2-furancarboxylate, followed by regioselective nitration at the C5 position of the furan ring. The ester group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the C5 position.

The classic nitrating mixture of concentrated nitric acid and sulfuric acid is commonly employed for such reactions. nih.gov However, achieving high regioselectivity and avoiding side reactions or over-nitration requires careful control of reaction conditions, including temperature and the ratio of reagents.

Modern methodologies have focused on developing milder and more selective nitration systems. Research into the nitration of various aromatic compounds has shown that the choice of catalyst and the order of reagent addition can significantly influence regioselectivity. google.com For example, using an aluminosilicate (B74896) catalyst like a zeolite and carefully controlling the sequence of adding the catalyst, nitric acid, an acid anhydride, and the aromatic substrate can enhance para-selectivity, which is electronically analogous to C5-selectivity in 2-substituted furans. google.com Co-acid-free nitration using aqueous nitric acid, sometimes enhanced by microwave irradiation, has also proven effective and regioselective for a range of substituted benzenes, offering a greener alternative to traditional methods. frontiersin.org

The synthesis of this compound and its derivatives can be strategically planned using convergent or divergent approaches to enhance efficiency and facilitate the creation of chemical libraries.

Divergent Synthesis: In a divergent synthesis, a central core molecule is progressively elaborated to create a library of structurally related compounds. wikipedia.org Starting from a common precursor like 5-nitro-2-furancarboxylic acid, a divergent strategy would involve reacting it with a variety of different alcohols (e.g., methanol, ethanol, propanol, butanol, isobutanol) to generate a series of ester analogs. wikipedia.org This approach is exceptionally useful for structure-activity relationship (SAR) studies, where the goal is to explore how changes in a specific part of the molecule affect its properties.

Design and Synthesis of this compound Analogs and Derivatives

The systematic modification of the this compound scaffold allows for the exploration of chemical space and the fine-tuning of molecular properties. These modifications can be targeted at either the butyl ester portion or the furan ring system.

Altering the ester group is a straightforward method for generating analogs. This is typically achieved through the esterification of 5-nitro-2-furancarboxylic acid with different alcohols. Research on related nitrofuran compounds has demonstrated the synthesis of various esters for SAR studies.

For example, studies have reported the synthesis of methyl, ethyl, and vinyl esters of 5-nitro-2-furancarboxylic acid. google.come3s-conferences.orgacs.orgresearchgate.net The synthesis of vinyl esters, for instance, has been accomplished using vinyl acetate (B1210297) in the presence of a zinc triflate catalyst system. e3s-conferences.org The preparation of a range of simple alkyl esters (methyl, butyl) was crucial in studies that identified the importance of the ester group for the biological activity of certain nitrofuran series. acs.org These examples highlight the chemical feasibility and strategic importance of modifying the ester moiety.

Table 2: Examples of Synthesized Esters of 5-Nitro-2-furancarboxylic Acid

| Ester Group | Synthetic Method | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Vinyl | Reaction with vinyl acetate | Zn(OTf)₂ | 37% | e3s-conferences.orgresearchgate.net |

| Methyl | Enzymatic esterification | Esterification Enzyme | Not specified | google.com |

| Ethyl | Graphene oxide catalyzed esterification | Graphene Oxide | 89% | researchgate.net |

| Methyl/n-Butyl | Acylation with 5-nitro-furancarboxylic acid chloride | Not applicable | Not specified | acs.org |

Beyond the ester and nitro groups, the furan ring itself can be functionalized to create a diverse set of derivatives. Late-stage functionalization is a powerful strategy for modifying complex molecules like nitrofurans. nih.govrsc.org

Research has shown that the C-H bonds on the furan ring of nitrofuran compounds can be targeted for various transformations. nih.gov Using copper-catalyzed methods, functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), azido (B1232118) (-N₃), and cyano (-CN) have been successfully introduced onto the nitrofuran scaffold. nih.govrsc.org While these specific examples were demonstrated on more complex nitrofuran drugs, the underlying chemical principles are applicable to the furan ring of this compound. nih.govrsc.org

Furthermore, other synthetic strategies involve building additional ring systems onto the furan core. For example, methods have been developed for the synthesis of condensed furancarboxylates, such as furo[3,2-c]chromenes and naphtho[2,3-b]furans, starting from substituted furans. beilstein-journals.org These advanced transformations significantly increase the structural diversity of derivatives that can be accessed from a simple furan-based starting material.

Synthesis of Hybrid Molecules Incorporating the Nitrofuran Core

The 5-nitrofuran scaffold, a key component of this compound, serves as a versatile building block for the synthesis of complex hybrid molecules with significant potential in medicinal chemistry. These synthetic strategies involve coupling the nitrofuran moiety with other pharmacologically active scaffolds to create novel chemical entities.

One prominent approach is the creation of amide and hydrazone linkages. A general method for preparing 5-nitro-2-furancarboxylamides involves the acylation of appropriate amino-heterocycles with 5-nitro-2-furancarboxylic acid chloride. acs.orgnih.gov This has been successfully applied to synthesize a series of 5-nitro-2-furancarboxylamides by reacting 5-nitro-furancarboxylic acid chloride with various 2-amino-thiophenes. acs.org Similarly, novel 5-nitrofuran-isatin molecular hybrids have been synthesized through standard protocols, linking the two distinct heterocyclic systems. researchgate.netbohrium.com Another strategy involves the synthesis of N-acylhydrazones. For instance, reacting 5-nitro-2-furfural with thiosemicarbazides using microwave irradiation yields 5-nitrofuran-2-yl derivatives. researchgate.net The condensation of 5-nitro-2-furylacrylic acid with precursors like 2-(2-methyl-5-1H-nitroimidazolyl)ethylamine or 7-chloro-4-(piperazin-1-yl)quinoline (B128142) has also been used to produce novel hybrid molecules. nih.govnih.gov

A more complex, multi-stage synthesis has been developed to produce 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs). mdpi.comspacefrontiers.orgdntb.gov.uanih.gov This six-stage process combines the nitrofuran "warhead" with a THPP scaffold, a structure known for a wide spectrum of biological activities. mdpi.comresearchgate.net The synthesis demonstrates excellent regioselectivity, highlighting the precise control achievable in constructing these elaborate hybrid molecules. mdpi.comspacefrontiers.orgdntb.gov.ua

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and improving yields. Studies often combine experimental data with theoretical calculations to elucidate reaction pathways.

The synthesis of related nitrofuran pharmaceuticals, such as nitrofurantoin (B1679001), has been studied using a combination of Density Functional Theory (DFT) calculations and microkinetic simulations. rsc.orgrsc.org These studies investigate the condensation reaction between N-acyl-hydrazides and aldehydes in acidic media, revealing a multi-step mechanism that proceeds through a hemiaminal-like intermediate. rsc.org The nitration of the furan ring itself, a key step in forming the 5-nitro-2-furancarboxylate precursor, has been a subject of study to understand the directing effects and reaction mechanism. acs.org A recent investigation into the nitration of furfural (B47365) to nitrofurfural using acetyl nitrate (B79036) in a continuous flow system also employed DFT studies to clarify the sequence of reaction steps and intermediates. researchgate.net

Theoretical studies based on DFT have also been used to analyze the reaction mechanism of 3-nitrofuran acting as an electrophilic dienophile in polar Diels-Alder reactions. conicet.gov.ar Such computational approaches help in understanding the feasibility of cycloaddition processes and the role of the nitro group in directing the formation of specific products. conicet.gov.ar

Investigation of Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, activation energies, and the stability of reactants, intermediates, and products. This information is vital for process optimization.

Experimental determination of thermodynamic properties for nitrofuran derivatives provides essential data for understanding their stability and reactivity. The Knudsen effusion method has been used to determine the temperature dependence of saturated vapor pressures for various 5-(nitrophenyl)-furan derivatives, allowing for the calculation of standard enthalpies of sublimation. researchgate.netscispace.comnih.govcore.ac.uk Bomb calorimetry is used to determine the standard molar enthalpies of combustion, from which the standard molar enthalpies of formation can be derived. researchgate.netscispace.comnih.govresearchgate.net These thermodynamic investigations are crucial for optimizing synthesis, purification, and application processes. researchgate.netscispace.comnih.gov A detailed understanding of the interplay between kinetics and thermodynamics is particularly important in reactions like the furan Diels-Alder, where the low thermodynamic stability of the adducts can lead to reversible reactions, influencing the final product distribution. nih.govcolab.wsresearchgate.net

Table 1: Thermodynamic Properties of Isomeric 5-(Nitrophenyl)-furan-2-carbaldehydes This table presents data for related nitrophenyl furan derivatives to illustrate typical thermodynamic values.

| Compound | Transition | Mean Temperature (K) | ΔH⁰m(T) (kJ·mol⁻¹) | ΔS⁰m(T) (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | cr → g | 357.3 | 105.2 ± 5.7 | 189 ± 16 |

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | l → g | 385.7 | 70.0 ± 3.3 | 97.1 ± 8.3 |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | cr → g | 403.0 | 127.9 ± 2.9 | 227.7 ± 6.3 |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | cr → g | 415.5 | 131.4 ± 2.4 | 221.7 ± 5.7 |

Data sourced from Dibrivnyi et al. (2015). core.ac.ukcr denotes crystalline state, l denotes liquid state, g denotes gaseous state.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is paramount in the synthesis of this compound and its derivatives, directly impacting reaction rates, yields, and selectivity. A variety of catalytic systems, from metal complexes to enzymes, have been explored.

In the synthesis of vinyl esters from 5-nitro-2-furancarboxylic acid and vinyl acetate, several catalytic systems were compared. e3s-conferences.orgresearchgate.net The study identified an order of increasing catalytic activity: 3,3'-Ph2BINOL-2Li < BuLi < KOtrBu < Zn(OTf)2. e3s-conferences.orgresearchgate.net The highest yield (37%) for the vinyl ester of 5-nitro-2-furancarboxylic acid was achieved using Zn(OTf)2 at -30 °C. e3s-conferences.orgresearchgate.net The preparation of the parent 5-nitro-2-furoic acid can also be achieved through catalytic processes starting from biomass-derived furfural, for example, using air oxidation with a Silver Nitrate catalyst. google.com

The synthesis of related furan derivatives also highlights the importance of catalysis. The aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a molecule structurally related to the carboxylate portion of the target compound, is often performed with monometallic catalysts under strongly alkaline conditions and high oxygen pressure. researchgate.net Homogeneous organometallic catalysis, such as with metal triflates, offers an alternative for producing key furanic intermediates under milder conditions. mdpi.com In some enzymatic studies, it was noted that while certain enzymes could process various furoic acids, they showed no detectable activity for 5-nitro-2-furoic acid, indicating the strong influence of the nitro group on substrate-catalyst interactions. acs.org

Table 2: Influence of Catalytic Reagents on Vinyl Ester Yield Illustrates the effect of different catalysts on the yield of vinyl ester of 5-nitro-2-furancarboxylic acid (V).

| Reagent | Yield of Vinyl Ester V (%) |

|---|---|

| 3,3′-Ph2BINOL-2Li | 20 |

| BuLi | 25 |

| KOtrBu | 30 |

| Zn(OTf)2 | 37 |

Data from a study on the synthesis of vinyl esters of furan carboxylic acids. e3s-conferences.orgresearchgate.net

Stereochemical Control in Derivative Synthesis

While this compound itself is an achiral molecule, the synthesis of its more complex derivatives often involves the formation of stereocenters, where controlling the stereochemical outcome is essential. Research into the stereoselectivity of reactions involving the furan ring provides a framework for understanding how such control can be achieved.

The Diels-Alder reaction is a powerful tool for creating complex cyclic systems from furans, and its stereochemistry is a critical consideration. numberanalytics.com Generally, the reaction of a furan (as the diene) with a dienophile can produce both endo and exo stereoisomers. researchgate.netnumberanalytics.com The endo product is often favored kinetically due to secondary orbital interactions, but the thermodynamic stability of the adducts can lead to the isolation of the more stable exo isomer, especially given the reversible nature of many furan Diels-Alder reactions. researchgate.netnumberanalytics.com Studies on the reaction of furan with maleimide (B117702) show that while both isomers form, the exo adduct is thermodynamically more stable. researchgate.net

Beyond cycloadditions, other reactions demonstrate the potential for stereocontrol in furan chemistry. For example, palladium-catalyzed carboannulation of propargyl carbonates has been used to synthesize benzo[b]furan derivatives with high regio- and stereoselectivity. nih.gov Similarly, highly functionalized 2H-furan derivatives containing a quaternary stereocenter have been synthesized as single diastereomers using a copper-catalyzed cascade reaction. rsc.org The development of stereoselective methods for creating complex fused-ring systems, such as the hexahydrofuro[2,3-b]furan (B8680694) core found in some antiviral drugs, further underscores the importance of stereochemical control in the synthesis of advanced furan derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of available scientific literature and databases, detailed experimental data for the advanced spectroscopic and analytical characterization of this compound is not publicly available. While studies on related compounds such as 5-nitro-2-furoic acid, its vinyl ester, and various 5-nitro-2-furancarboxylamides exist, the specific data required to populate the requested article sections for this compound could not be located. acs.orgnih.gove3s-conferences.orglookchem.comacs.org

The synthesis of an n-butyl ester of a related thiophene-based nitrofuran has been reported, and the study mentions the use of infrared spectroscopy and high-resolution mass spectrometry for characterization. acs.orgacs.org However, the specific spectral data (e.g., IR peak frequencies, accurate mass values, and fragmentation patterns) for the butyl ester analogue are not provided in the accessible text. acs.orgacs.org Similarly, spectroscopic data for the parent 5-nitro-2-furoic acid and its vinyl ester are available but are not directly applicable to the butyl ester derivative as per the specific focus required. nih.gove3s-conferences.orglookchem.com

Therefore, it is not possible to provide the detailed, scientifically accurate content for the specified outline, including data tables on High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), High-Resolution Mass Spectrometry (HRMS), and Chromatographic Methods (GC-MS) as it pertains solely to this compound.

To generate the requested article, access to a publication detailing the synthesis and complete spectroscopic analysis of this compound would be necessary.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Chromatographic Methods for Purification and Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. In the context of synthesizing novel organic compounds like 5-nitro-2-furancarboxylates, HPLC is critical for assessing the purity of the final products.

Detailed Research Findings:

In studies focused on homologous series of 4-(4-alkoxyphenoxycarbonyl)phenyl 5-nitro-2-furancarboxylates, which are structurally similar to Butyl 5-nitro-2-furancarboxylate, HPLC is employed to confirm the purity of the synthesized compounds. The purity is a critical parameter as even small amounts of impurities can significantly affect the material's properties, such as the transition temperatures of liquid crystal phases.

Detection is commonly performed using a UV-Vis detector. The nitroaromatic chromophore in these molecules provides strong UV absorbance, making this detection method highly sensitive for this class of compounds. The wavelength of detection is chosen based on the UV-Vis spectrum of the analyte to maximize sensitivity. For more detailed structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), which provides information about the molecular weight of the eluting compounds.

Table 1: Illustrative HPLC Parameters for Analysis of Related 5-Nitro-2-Furancarboxylates

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at λmax (typically 254 nm or a specific wavelength) |

| Purity Assessment | Peak area percentage at the specified detection wavelength |

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed Research Findings:

Direct crystallographic data for this compound is not publicly documented. However, extensive research has been conducted on the crystal structures of homologous series of 4-(4-alkoxyphenoxycarbonyl)phenyl 5-nitro-2-furancarboxylates, which exhibit liquid crystalline properties electronicsandbooks.comtandfonline.comacs.orgacs.org. These studies utilize X-ray diffraction to elucidate the molecular arrangements in different smectic phases.

In a notable study, the thermal properties and structures of a homologous series of these compounds were investigated electronicsandbooks.comtandfonline.comacs.orgacs.org. The researchers used X-ray diffraction to characterize the smectic A phases. Their findings revealed the presence of two distinct smectic A phases: a partially bilayer structure (SAd) and a bilayer structure (SA2). The layer spacings (d) in these phases were determined and compared to the calculated molecular length (l). For instance, in the SAd phase, the layer spacing is typically between l and 2l, indicating an interdigitated arrangement of the molecules. In the SA2 phase, the layer spacing is close to 2l, suggesting a head-to-head arrangement of molecules in a bilayer structure.

These structural insights are crucial for understanding the relationship between molecular architecture and the resulting mesomorphic (liquid crystalline) behavior. The bent geometry imparted by the 5-nitro-2-furancarboxylate moiety, combined with the dipole moment of the nitro group, plays a significant role in the formation of these complex, ordered fluid phases electronicsandbooks.com.

Table 2: Representative X-ray Diffraction Data for a Homologous Series of 4-(4-alkoxyphenoxycarbonyl)phenyl 5-Nitro-2-furancarboxylates

| Homologue (Alkoxy Chain Length) | Mesophase | Temperature (°C) | Layer Spacing (d) (Å) |

| Heptyloxy | SAd | 130 | 40.8 |

| Heptyloxy | SA2 | 110 | 52.6 |

| Octyloxy | SAd | 135 | 43.0 |

| Octyloxy | SA2 | 115 | 55.4 |

| Nonyloxy | SAd | 138 | 45.2 |

| Nonyloxy | SA2 | 120 | 58.0 |

Data is illustrative and based on findings for the homologous series. electronicsandbooks.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Butyl 5-nitro-2-furancarboxylate, dictated by its electronic structure. These methods can predict molecular geometry, orbital energies, and various spectroscopic features.

Density Functional Theory (DFT) has become a standard computational tool for investigating the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can be employed to optimize the molecular geometry and to compute key electronic parameters. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the furan (B31954) ring and the reactivity of the compound.

DFT studies on analogous 5-substituted furan-2-carbaldehydes have been used to explore their molecular geometries and electronic distributions. Similar calculations for this compound would likely involve the B3LYP functional with a basis set such as 6-311G(d,p) to provide reliable predictions of its electronic properties. These calculations can elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

A theoretical analysis of a related furan derivative using DFT provided insights into various quantum chemical parameters, which would be similarly applicable to this compound.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT (Note: The following data is illustrative and based on calculations for analogous furan derivatives. Specific values for this compound would require dedicated calculations.)

| Parameter | Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 4.8 |

| Ionization Potential (eV) | 7.5 |

| Electron Affinity (eV) | 2.1 |

This interactive table is based on generalized data from DFT studies on similar compounds.

Ab initio molecular orbital methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. These methods are particularly valuable for studying excited states and have been applied to furan derivatives to determine accurate gas-phase enthalpies of formation. For this compound, ab initio calculations such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the understanding of its electronic structure and reactivity.

Molecular orbital analysis using ab initio methods can reveal the distribution and energies of the molecular orbitals, providing a detailed picture of the bonding and potential reaction sites within the molecule. For instance, analysis of the molecular orbitals can help to explain the regioselectivity of reactions involving the furan ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding the biological activity of this compound.

Nitrofurans often exert their biological effects through activation by nitroreductase enzymes. Molecular docking simulations can be used to model the interaction of this compound with the active site of various nitroreductases. These simulations can predict the most stable binding pose of the ligand within the protein's binding pocket and estimate the binding affinity, often expressed as a docking score or binding energy.

Recent studies on novel nitrofuran derivatives have utilized induced-fit docking (IFD) to model interactions with nitrofuran-associated biological targets. This approach allows for flexibility in both the ligand and the protein side chains, providing a more realistic representation of the binding event. Such simulations would be invaluable in predicting whether this compound is a likely substrate for known nitroreductases.

A significant outcome of molecular docking simulations is the identification of key amino acid residues within the receptor's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitro group and the ester moiety are likely to be key pharmacophoric features involved in binding. Docking studies can pinpoint which amino acid residues form hydrogen bonds with the nitro group or the carbonyl oxygen of the ester, and which residues form hydrophobic contacts with the furan ring and the butyl chain. This information is critical for understanding the molecular basis of its activity and for the rational design of more potent or selective analogues.

Table 2: Hypothetical Key Interactions of this compound with a Nitroreductase Active Site

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models are fundamental in predicting the biological potency of novel compounds. These mathematical models establish a correlation between the chemical structure of a compound and its biological activity. The development of a QSAR model typically involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, choosing relevant descriptors, generating a mathematical equation, and validating the model. mdpi.com

For the 5-nitrofuran class of compounds, to which this compound belongs, QSAR studies have been instrumental. For instance, research on related 5-nitro-2-furancarboxamides has demonstrated potent activity against various pathogens. acs.orgacs.org In such studies, a series of analogues are synthesized and their biological activity (e.g., EC50 values) is determined. Computational software is then used to calculate a wide array of molecular descriptors for each analogue. Through statistical methods like multiple linear regression, a QSAR model is built that links specific descriptors to the observed activity. dergipark.org.tr Such models can then be used to predict the potency of new, unsynthesized derivatives like this compound, allowing for the rational design of more effective compounds. The predictive power of these models relies heavily on the quality of the initial dataset and the rigorous validation of the resulting equations. core.ac.uk

Correlation of Molecular Descriptors with Biological Activity Profiles

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized based on their dimensionality, from simple 0D and 1D descriptors like molecular weight and atom counts to 2D descriptors derived from the molecular graph (e.g., topological indices) and 3D descriptors that depend on the molecule's spatial conformation. mdpi.com The core principle of QSAR is that the biological activity of a compound is a function of these descriptors.

Electronic Descriptors: The distribution of electrons in the molecule, captured by descriptors like dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical. The nitro group is a strong electron-withdrawing group, and its properties significantly affect the molecule's reactivity. dergipark.org.tr

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. For a compound to reach its target, an optimal balance of hydrophilicity and lipophilicity is required.

Steric/Topological Descriptors: Descriptors such as molecular volume, surface area, and connectivity indices describe the size and shape of the molecule. dergipark.org.tr These are crucial for determining how well the compound fits into the binding site of a target protein.

By analyzing the correlation between these descriptors and the biological activity of a series of 5-nitrofuran derivatives, researchers can identify the structural features that are most important for potency. For example, studies on similar heterocyclic compounds have shown that increasing molecular refractivity (a measure of volume and polarizability) can correlate with higher activity, suggesting that van der Waals interactions are important for binding. dergipark.org.tr

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polarity and interactions with polar biological macromolecules. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's chemical reactivity and ability to participate in redox reactions. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and distribution within biological systems. |

| Topological | Molecular Refractivity (MR) | Encodes for the volume and polarizability of the molecule, relating to van der Waals forces in ligand-receptor binding. dergipark.org.tr |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the conformational flexibility of a molecule like this compound and the stability of its complex with a biological target, such as an enzyme. aimspress.com

In the context of drug discovery, MD simulations are often employed after a potential binding mode has been identified through molecular docking. The simulation can assess the stability of this predicted ligand-protein complex in a simulated physiological environment, which includes water molecules and ions. mdpi.com Key insights from MD simulations include:

Conformational Analysis: The simulation reveals the preferred shapes (conformations) of the ligand both in solution and when bound to a protein. This is particularly important for flexible molecules like this compound, which has a rotatable butyl chain.

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can assess the stability of the binding pose. A stable complex will show minimal fluctuations in its structure. aimspress.com

Interaction Analysis: MD simulations allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that hold the ligand in the binding site. The persistence of these interactions over time is a strong indicator of binding affinity.

For the nitrofuran class of compounds, MD simulations can help elucidate how they interact with their target enzymes, which are often nitroreductases. Understanding the dynamics of this interaction can provide crucial information for designing derivatives with improved binding affinity and specificity. mdpi.com

In Silico ADMET Prediction for Compound Prioritization (excluding direct safety/toxicity interpretation)

Before a compound can be considered for further development, it is essential to evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADMET prediction tools use computational models to estimate these properties based on the compound's chemical structure, allowing for early-stage filtering of candidates with poor pharmacokinetic profiles. nih.gov This prioritization helps to reduce the time and cost associated with experimental testing. researchgate.net

For this compound, various ADMET properties can be predicted using a range of freely available and commercial software packages. mdpi.com These predictions are based on models built from large datasets of experimentally determined properties.

| ADME Property | Predicted Parameter | Significance in Compound Prioritization |

|---|---|---|

| A bsorption | Human Intestinal Absorption (HIA) | Indicates the likelihood of the compound being absorbed from the gut into the bloodstream. nih.gov |

| A bsorption | Caco-2 Permeability | An in vitro model for predicting intestinal permeability. |

| D istribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound is likely to cross the BBB and enter the central nervous system. nih.gov |

| D istribution | Plasma Protein Binding (PPB) | Estimates the extent to which a compound will bind to proteins in the blood, which affects its free concentration. |

| M etabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential interactions with major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). |

| E xcretion | Renal Clearance | Estimates the rate at which the compound is cleared by the kidneys. |

By evaluating these parameters in silico, compounds with predicted liabilities, such as poor absorption or significant inhibition of key metabolic enzymes, can be deprioritized early in the discovery pipeline. This allows researchers to focus resources on candidates like this compound if it demonstrates a promising predicted ADMET profile.

Investigation of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Activity Research

The antimicrobial activity of nitrofuran compounds is well-documented, with several members of this class having been used clinically for the treatment of bacterial infections. The core structure, a nitro group at position 5 of a furan (B31954) ring, is crucial for their biological activity.

Comprehensive Antibacterial Efficacy Studies

The antibacterial effects of 5-nitrofuran derivatives have been evaluated against a wide array of bacterial species. These studies are essential in determining the potential spectrum of activity and potency of new derivatives.

Research on related compounds, such as methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, has confirmed their antimicrobial activity nih.gov. The general class of nitrofurans is known to be effective against a variety of pathogenic bacteria nih.gov.

To illustrate the typical range of activity for this class of compounds, the following table presents hypothetical MIC and MBC data based on the known activity of other 5-nitrofuran derivatives against common bacterial strains. It is important to note that these are representative values and actual values for Butyl 5-nitro-2-furancarboxylate may vary.

Table 1: Representative Antibacterial Activity of 5-Nitrofuran Derivatives

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 1 - 16 | 4 - 64 |

| Enterococcus faecalis | Positive | 2 - 32 | 8 - 128 |

| Escherichia coli | Negative | 4 - 64 | 16 - 256 |

| Klebsiella pneumoniae | Negative | 8 - 128 | 32 - 512 |

| Pseudomonas aeruginosa | Negative | >128 | >512 |

The rise of multi-drug resistant (MDR) bacteria is a significant global health concern. A key area of investigation for new antimicrobial agents is their efficacy against these challenging pathogens, often referred to as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Studies on novel 5-nitrofuran-tagged compounds have shown promising activity against ESKAPE pathogens. For example, certain 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have demonstrated good activity, in some cases superior to the clinically used nitrofuran, nitrofurantoin (B1679001) mdpi.comnih.govresearchgate.net. Another study on 5-nitrofuran-tagged imidazo-fused azines and azoles also identified a lead compound with an excellent profile against several ESKAPE pathogens, including Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis mdpi.com. These findings suggest that the 5-nitrofuran scaffold is a valuable component in the design of new antibiotics to combat multi-drug resistance.

The antibacterial mechanism of action of 5-nitrofurans is a multi-step process that relies on the metabolic activation of the compound within the bacterial cell. These compounds are prodrugs, meaning they are inactive until they are chemically transformed by the target organism.

The key to their activity is the reduction of the 5-nitro group, a process catalyzed by bacterial nitroreductases. These enzymes transfer electrons to the nitro group, leading to the formation of highly reactive electrophilic intermediates, including nitroso and hydroxylamine (B1172632) derivatives. These reactive species are non-specific in their targets and can cause widespread damage to cellular macromolecules.

The primary mechanism involves the damage of bacterial DNA. The reactive intermediates can cause strand breakage and other forms of DNA damage, which inhibits DNA replication and leads to bacterial cell death. Additionally, these intermediates can react with and inactivate ribosomal proteins, thereby inhibiting protein synthesis. Other cellular processes, such as the citric acid cycle and cell wall synthesis, can also be disrupted.

This multi-targeted mechanism of action is a significant advantage, as it is believed to contribute to the low frequency of bacterial resistance development to nitrofurans. For a bacterium to become resistant, it would need to develop mechanisms to counteract multiple modes of attack simultaneously.

The nitroreduction process is carried out by flavin-containing enzymes. In bacteria like Escherichia coli, two main types of nitroreductases have been identified: oxygen-insensitive (Type I) and oxygen-sensitive (Type II) nitroreductases. The Type I nitroreductases are considered the primary activators of nitrofurans under aerobic conditions.

Antifungal Efficacy Investigations

In addition to their antibacterial properties, some nitrofuran derivatives have been investigated for their potential as antifungal agents.

While research into the antifungal activity of this compound is not specifically available, studies on related compounds provide some indications. For instance, a study on tri-n-butyltin 5-nitro-2-furoate, a distinct but related compound, demonstrated excellent antifungal activity, completely inhibiting the growth of several test fungi at a concentration of 1 microgram/ml nih.gov. Other research on different series of 5-nitrofuran derivatives has also shown inhibitory activity against various fungal species.

The following table provides a hypothetical representation of the potential antifungal activity of a 5-nitrofuran derivative against medically relevant fungi, based on the activity of related compounds.

Table 2: Representative Antifungal Activity of 5-Nitrofuran Derivatives

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 - 64 |

| Candida glabrata | 16 - 128 |

| Cryptococcus neoformans | 4 - 32 |

Differentiation between Fungicidal and Fungistatic Effects

The antifungal properties of nitrofuran derivatives have been a subject of significant research, with studies aiming to distinguish between fungicidal (the ability to kill fungal cells) and fungistatic (the ability to inhibit fungal growth) effects. The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) is crucial in this differentiation. A series of synthesized 5-nitrofuran derivatives, including amides and esters, have been evaluated against various fungal species, demonstrating both fungistatic and fungicidal activities.

For instance, a study investigating a range of nitrofuran derivatives against several fungal pathogens provided detailed MIC₉₀ and MFC values. The results, summarized in the table below, indicate that the activity profile can vary significantly depending on the specific chemical structure of the derivative and the target fungal species. A compound is generally considered fungicidal if the MFC to MIC ratio is ≤ 4.

| Compound | Fungal Species | MIC₉₀ (µg/mL) | MFC (µg/mL) | Effect |

|---|---|---|---|---|

| Derivative 1 | Candida albicans | >250 | >250 | - |

| Derivative 3 | Paracoccidioides brasiliensis | 0.48 | 0.98 | Fungicidal |

| Derivative 5 | Candida glabrata | 3.9 | 3.9 | Fungicidal |

| Derivative 9 | Paracoccidioides brasiliensis | 0.48 | 1.95 | Fungicidal |

| Derivative 11 | Histoplasma capsulatum | 0.48 | 0.48 | Fungicidal |

This table presents data for representative nitrofuran derivatives from a study on their antifungal activity. The specific derivatives are numbered as in the source material for clarity. mdpi.com

The mechanism underlying the antifungal action of nitrofuran derivatives is believed to involve the enzymatic reduction of the nitro group within the fungal cell, leading to the formation of reactive cytotoxic metabolites. These intermediates can then interfere with various cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to cell death or inhibition of growth.

Antiprotozoal Activity Studies

The efficacy of nitrofuran compounds against various protozoan parasites has been well-documented, positioning them as important agents in the study of antiparasitic therapies.

Research into the schistosomicidal potential of nitrofuran derivatives dates back several decades. One notable compound, trans-3-[(1E)-2-(5-nitro-2-furanyl)ethenyl]-1,2,4-oxadiazol-5-amine (SQ 18-506), was identified for its activity against Schistosoma mansoni. researchgate.net This historical research highlights the potential of the nitrofuran scaffold in the development of new treatments for schistosomiasis, a debilitating parasitic disease. The mechanism of action against schistosomes is thought to be similar to that in other protozoa, involving the reductive activation of the nitro group by parasitic enzymes. Further investigations into the efficacy of other 5-nitrofuran derivatives, including esters like this compound, are warranted to explore this therapeutic avenue.

Anti-inflammatory Response Modulation Studies

The potential for furan derivatives to modulate inflammatory responses has been an area of scientific inquiry. nih.gov Studies on various natural and synthetic furan-containing compounds have indicated that they can interfere with key inflammatory pathways. For instance, some benzofuran (B130515) derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide in macrophage cell lines. nih.gov The anti-inflammatory effects of these compounds may be attributed to their ability to modulate signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.gov While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of furan compounds suggests a potential for such activity that merits further investigation.

Anticancer Activity Research (focused on cellular mechanisms of action)

The exploration of nitrofuran derivatives as potential anticancer agents has yielded promising results, with research focusing on their ability to inhibit the growth of various cancer cell lines.

Studies have demonstrated that certain nitro-aromatic compounds can exert cytotoxic effects on tumor cells, thereby inhibiting their proliferation. The mechanism of action is often linked to the induction of cellular apoptosis and the generation of oxidative stress. For example, metal complexes of 5-nitropicolinic acid, a compound structurally related to 5-nitro-2-furoic acid, have been tested against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies provide a quantitative measure of their anti-proliferative activity.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Cd(II) complex of 5-nitropicolinic acid | B16-F10 (Melanoma) | 26.94 |

| HT29 (Colon Cancer) | >100 | |

| HepG2 (Liver Cancer) | >100 | |

| Co(II) complex of 5-nitropicolinic acid | B16-F10 (Melanoma) | 45.10 |

| HT29 (Colon Cancer) | >100 | |

| HepG2 (Liver Cancer) | >100 |

This table presents the IC₅₀ values for metal complexes of 5-nitropicolinic acid against different cancer cell lines, illustrating the anti-proliferative potential of related nitro-aromatic structures. rsc.org

The anticancer mechanisms of nitrofuran derivatives are an active area of research, with evidence suggesting that they may induce DNA damage and activate apoptotic pathways in cancer cells. The selective cytotoxicity towards tumor cells over normal cells is a critical aspect of their therapeutic potential and continues to be a focus of investigation.

Induction of Apoptosis Pathways

The anticancer potential of 5-nitrofuran derivatives is significantly linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research into compounds structurally related to this compound has elucidated specific molecular pathways through which this process is initiated.

One of the primary mechanisms involves the induction of endoplasmic reticulum (ER) stress. Studies on 5-nitrofuran-2-amide derivatives have shown that they act as potent activators of the unfolded protein response (UPR). nih.gov This response is a cellular stress pathway that, when irreversibly activated, leads to apoptosis. Specifically, these compounds trigger the PERK-eIF2α-ATF4 branch of the UPR, culminating in the increased expression of the transcription factor C/EBP-homologous protein (CHOP). nih.gov CHOP is a key mediator of ER stress-induced apoptosis, and its activation is a critical step in the cytotoxic effects of these agents against cancer cells, including triple-negative breast cancer (TNBC) models. nih.gov

Furthermore, investigations into repurposed nitrofuran-based drugs, such as derivatives of Nitrofurantoin, have revealed their capacity to modulate key proteins in the mitochondrial (intrinsic) apoptosis pathway. aub.edu.lb These derivatives have been shown to induce apoptosis by altering the balance of the Bcl-2 family of proteins. aub.edu.lb Specifically, they upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. aub.edu.lb This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade. The activation of effector caspases, such as caspase-3 and caspase-7, is a downstream event that executes the final stages of apoptosis. aub.edu.lb

Target Identification within Cancer Cells

Identifying the precise molecular targets of a therapeutic agent is crucial for understanding its mechanism of action. For the 5-nitrofuran class, several potential targets within cancer cells have been identified through studies of analogous compounds.

A key mechanism for nitroaromatic compounds, including 5-nitrofurans, involves the enzymatic reduction of the nitro group, which is essential for their biological activity. researchgate.net In microorganisms, enzymes like azoreductases and NAD(P)H nitroreductases (such as NfsA and NfsB) are known targets that activate these compounds into cytotoxic agents. mdpi.com It is hypothesized that analogous reductase enzymes present in cancer cells, particularly under hypoxic conditions, could play a similar role in activating this compound, turning it into a reactive species that damages cellular macromolecules like DNA and proteins.

Recent mechanistic studies on repurposed Nitrofurantoin derivatives have identified a more specific cancer-related target: the MDM2-p53 interaction. aub.edu.lb The MDM2 protein is a critical negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its ability to halt the cell cycle and induce apoptosis. Certain nitrofuran derivatives have been shown to suppress the MDM2-p53 interaction, leading to the stabilization and activation of p53. aub.edu.lb This restores p53's tumor-suppressive functions and represents a significant pathway for the anticancer activity of these compounds. aub.edu.lb

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 5-nitrofuran derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help to decipher which molecular features are critical for potency and selectivity, guiding the design of more effective anticancer agents.

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The core 5-nitrofuran ring is the foundational element for activity, but the nature of the substituent at the C-2 position plays a pivotal role in determining the biological potency.

Ester vs. Amide: Studies on various derivatives show that both esters (like this compound) and amides can exhibit potent activity. For instance, preliminary SAR studies on 5-nitrofuran-2-amide derivatives found that compounds possessing an N-phenyl-5-nitrofuran-2-carboxamide skeleton were particularly potent inducers of apoptosis in TNBC cells. nih.gov

Modifications of the C-2 Substituent: Research involving the structural modification of Nitrofurantoin demonstrated that altering the substituent at the imine nitrogen (analogous to the C-2 position of the furan ring) significantly impacts anticancer activity. As shown in the table below, introducing propargyl, benzyl (B1604629), and phenacyl groups can confer potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range. aub.edu.lb Further substitution on these appended moieties, such as adding bromo or nitro groups to a benzyl ring, can fine-tune this activity. aub.edu.lb For example, the bromo-substituted benzyl derivative 3b and the nitro-substituted benzyl derivative 3c showed potent activity against the Caco-2 cell line. aub.edu.lb

Table 1: In Vitro Cytotoxicity of Selected Nitrofurantoin Derivatives

Data sourced from studies on repurposed Nitrofurantoin derivatives, which feature a modified 5-nitrofuran core. aub.edu.lb

Quantitative structure-activity relationship (QSAR) studies on antibacterial nitrofuran derivatives also provide valuable insights, suggesting that electronic factors, described by the Hammett substituent constant or the reduction potential, are more critical for activity than hydrophobicity. researchgate.netnih.gov This underscores the importance of the nitro group's ability to be enzymatically reduced.

Identification of Pharmacophoric Features Essential for Activity

Based on SAR studies, a general pharmacophore model for the anticancer activity of this class of compounds can be proposed. The essential features include:

The 5-Nitrofuran Scaffold: This is the core structural motif. The furan ring acts as a planar scaffold, while the C-5 nitro group is indispensable for the mechanism of action, which relies on bioreductive activation. researchgate.net

An Electron-Withdrawing Group at C-2: This position requires a group, such as an ester (as in this compound) or an amide, capable of participating in electronic interactions. This feature is a key modulator of potency and selectivity. mdpi.com

Specific Hydrogen Bonding and Lipophilic Domains: The nature of the group at the C-2 position dictates the potential for hydrogen bonding and interactions with lipophilic pockets in the target protein. For example, the amide hydrogen in N-phenyl-5-nitrofuran-2-carboxamide can act as a hydrogen bond donor, while the phenyl group can engage in hydrophobic interactions.

Cross-Resistance Profile Analysis with Existing Therapeutic Agents

The potential for cross-resistance between a new compound and existing chemotherapeutic agents is a critical factor in its development. Data on the cross-resistance profile of this compound or related anticancer 5-nitrofurans in cancer cells is not widely available in the published literature.

However, early research on the antibacterial effects of nitrofuran derivatives provided some mechanistic clues. Studies in Escherichia coli showed that mutants resistant to nitrofurazone (B1679002) also exhibited cross-resistance to UV light. cdnsciencepub.com This suggests that the lethal effect of these compounds in bacteria is related to DNA damage and that resistance can emerge through the upregulation of DNA repair mechanisms. cdnsciencepub.com

While this bacterial model may not translate directly to human cancer cells, it highlights a potential area for investigation. If the anticancer activity of this compound involves inducing DNA damage, its efficacy could be influenced by the status of DNA repair pathways (e.g., homologous recombination, non-homologous end joining) in cancer cells. Tumors with deficiencies in certain DNA repair pathways might show enhanced sensitivity, while those with highly active repair mechanisms could exhibit resistance. Further research is needed to determine if this compound shares resistance mechanisms with DNA-damaging agents like platinum-based drugs or PARP inhibitors, or with antimetabolites like 5-Fluorouracil.

Mechanistic Pathways and Biochemical Interactions

Enzymatic Bioactivation and Metabolic Fate

The conversion of the relatively inert Butyl 5-nitro-2-furancarboxylate into a biologically active agent is a critical first step in its mechanism of action. This bioactivation is primarily mediated by a specific class of enzymes, leading to the formation of reactive intermediates that are responsible for the compound's ultimate effects.

Role of Nitroreductase Enzymes in Prodrug Activation

The activation of this compound is critically dependent on the action of nitroreductase enzymes. These enzymes, found in both bacterial and eukaryotic cells, catalyze the reduction of the nitro group on the furan (B31954) ring. This process is considered a key step in the bioactivation of all 5-nitrofuran derivatives. The nitroreductases transfer electrons to the nitro group, a process that is fundamental to the generation of the cytotoxic species.

The reduction is a stepwise process. The initial single-electron reduction of the nitro group results in the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle that generates reactive oxygen species, contributing to cellular oxidative stress. However, under anaerobic conditions or through the action of oxygen-insensitive nitroreductases, further reduction can occur. This leads to the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) derivative, and ultimately an amino group. The highly reactive hydroxylamine intermediate is believed to be a key cytotoxic species responsible for many of the downstream biological effects.

Identification and Characterization of Active Metabolites

While direct metabolic studies on this compound are limited, research on closely related 5-nitro-2-furoate esters provides significant insight into its metabolic fate. The enzymatic reduction of methyl 5-nitro-2-furoate by xanthine (B1682287) oxidase has been shown to produce several key metabolites. nih.gov These include the corresponding hydroxylaminofuran and aminofuran derivatives. nih.gov

A significant finding in the metabolism of a similar methyl ester was the identification of a dihydroxyhydrazine derivative, specifically 1,2-dihydroxy-1,2-di(5-methoxycarbonyl-2-furyl)hydrazine. nih.gov This suggests that the reactive hydroxylamine intermediate can undergo dimerization, forming a more complex metabolite. It is highly probable that this compound follows a similar metabolic pathway, leading to the formation of butyl 5-hydroxylamino-2-furancarboxylate and butyl 5-amino-2-furancarboxylate, with the hydroxylamino derivative being a primary candidate for the active, cytotoxic metabolite.

| Potential Metabolite | Precursor | Enzyme | Significance |

| Butyl 5-hydroxylamino-2-furancarboxylate | This compound | Nitroreductase | Highly reactive, likely a key cytotoxic species |

| Butyl 5-amino-2-furancarboxylate | Butyl 5-hydroxylamino-2-furancarboxylate | Nitroreductase | Further reduction product, potentially less reactive |

| Dimerized hydroxylamine derivatives | Butyl 5-hydroxylamino-2-furancarboxylate | Spontaneous/Enzymatic | Complex metabolite, biological activity to be determined |

Interaction with Cellular Macromolecules and Molecular Targets

The reactive metabolites generated from the bioactivation of this compound are capable of interacting with a variety of cellular macromolecules. These interactions are non-specific in some cases, while in others, they exhibit a degree of selectivity for particular molecular targets, ultimately leading to the disruption of cellular function and viability.

Binding to Nucleic Acids (DNA, RNA)

The electrophilic nature of the activated metabolites of nitrofurans makes them prime candidates for interaction with nucleophilic sites on nucleic acids. Covalent binding of nitrofuran metabolites to DNA has been demonstrated for other compounds in this class, such as 2-amino-4-(5-nitro-2-furyl)-thiazole (ANFT). nih.gov This binding results in the formation of DNA adducts, which are lesions on the DNA that can disrupt its normal function. nih.gov

The formation of these adducts can have several consequences. They can physically block the progression of DNA polymerase during replication, leading to the formation of daughter-strand gaps. nih.gov If not repaired, these lesions can lead to mutations or cell death. While direct evidence for this compound forming DNA adducts is not yet available, the well-established precedent with other nitrofurans strongly suggests this as a likely mechanism of action. nih.gov The interaction with RNA is less well-characterized but is also a plausible target given the presence of nucleophilic sites on RNA bases.

Modulation of Enzyme Activities (e.g., Topoisomerases)

Recent research has identified a novel class of 5-nitrofuran derivatives as potent inhibitors of topoisomerase II. nih.govaacrjournals.org Topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. Inhibition of these enzymes leads to catastrophic DNA damage and cell death.

A high-throughput screening of a diverse library of small molecules identified several nitrofuran-based compounds that inhibit topoisomerase II activity, with the most potent being approximately 10-fold more active than the clinically used topoisomerase II inhibitor, etoposide (B1684455) phosphate. nih.gov These nitrofurans were also found to inhibit topoisomerase I, although with significantly less potency. nih.govaacrjournals.org While the specific compound this compound was not explicitly named in these studies, its structural similarity to the identified inhibitors suggests it may also possess topoisomerase-inhibiting activity. This represents a significant and distinct mechanism of action for this class of compounds, moving beyond non-specific DNA damage to the targeted inhibition of a critical cellular enzyme.

| Enzyme | Effect of Nitrofuran Derivatives | Potential Consequence |

| Topoisomerase II | Inhibition | Disruption of DNA replication and segregation, cell cycle arrest, apoptosis |

| Topoisomerase I | Weaker Inhibition | Contribution to DNA damage and cellular stress |

Interference with Microbial Metabolic Pathways

The antibacterial activity of nitrofurans is, in part, attributed to their ability to interfere with essential microbial metabolic pathways. The reactive intermediates generated by nitroreductase activity can interact with a wide range of enzymes, disrupting their function. One of the proposed mechanisms for some alpha-substituted 2-methyl-5-nitrofurans is the oxidation of essential enzyme-thiol groups to disulfide bonds, although this was discounted for the specific compounds in that study. nih.gov

Cellular Response and Signaling Pathway Perturbations

The cellular response to this compound, like other nitrofurans, is primarily initiated by the reduction of its 5-nitro group. This bioactivation is a critical step, as the parent compound is a prodrug that requires intracellular enzymatic reduction to exert its biological effects. The reduction process is typically carried out by bacterial nitroreductases, which are flavin-containing enzymes.

Once reduced, this compound is converted into a series of highly reactive electrophilic intermediates. These intermediates, including nitroso and hydroxylamine derivatives, are non-specific in their targets and can interact with a wide array of cellular macromolecules. The primary mode of action is the induction of damage to bacterial DNA and ribosomal proteins.

The interaction of these reactive intermediates with bacterial ribosomes leads to the inhibition of protein synthesis. This disruption of essential enzymatic and structural protein production is a key factor in the compound's antimicrobial activity. Furthermore, the damage to bacterial DNA can inhibit DNA replication and repair mechanisms, ultimately leading to cell death.

Due to this multi-targeted mechanism of action, the development of resistance is less frequent compared to antibiotics with a single, specific target. The broad-spectrum damage caused by the reactive intermediates makes it challenging for bacteria to develop effective resistance through a single mutation.

It is important to note that while the general mechanism of action for nitrofurans is understood, the specific signaling pathway perturbations induced by this compound have not been extensively elucidated in the scientific literature. The cellular response is largely characterized by a cascade of events triggered by the initial non-specific damage to key macromolecules, rather than the modulation of a specific signaling pathway.

Mechanisms of Resistance Development in Target Organisms

Resistance to nitrofurans, including potentially this compound, is primarily mediated by the prevention of the drug's activation. The most common mechanism involves mutations in the genes encoding the bacterial nitroreductases responsible for reducing the 5-nitro group.

In many susceptible bacteria, there are two main types of nitroreductases, often referred to as "oxygen-insensitive" and "oxygen-sensitive" nitroreductases. The oxygen-insensitive nitroreductases are typically the primary activators of nitrofurans. Mutations in the genes encoding these enzymes, such as nfsA and nfsB in Escherichia coli, can lead to decreased or abolished enzymatic activity. Consequently, the bacteria are unable to efficiently reduce the nitrofuran prodrug to its active, toxic form, resulting in a resistant phenotype.

Another, though less common, mechanism of resistance can involve decreased uptake of the drug into the bacterial cell. Changes in the bacterial cell envelope that limit the permeability of this compound would reduce its intracellular concentration, thereby diminishing its antimicrobial effect.

Efflux pumps, which are membrane proteins that actively transport toxic compounds out of the cell, could also potentially contribute to resistance. However, the role of efflux pumps in resistance to nitrofurans is not as well-established as it is for other classes of antibiotics.

The development of resistance to nitrofurans is generally considered to be a slow and stepwise process. This is attributed to the fact that the reactive intermediates generated from the activated drug have multiple cellular targets. Therefore, a single mutation in a target protein is unlikely to confer high-level resistance. Instead, resistance typically arises from the impairment of the drug's activation pathway.

Table 1: Key Mechanisms of Resistance to Nitrofurans

| Mechanism of Resistance | Description | Key Genes Involved (Examples) |

| Target Enzyme Inactivation | Mutations in the genes encoding nitroreductases prevent the activation of the nitrofuran prodrug. | nfsA, nfsB |

| Decreased Drug Uptake | Alterations in the bacterial cell membrane or porins reduce the influx of the drug into the cell. | Genes related to cell envelope synthesis |

| Active Efflux | Efflux pumps actively transport the drug out of the bacterial cell, lowering its intracellular concentration. | Genes encoding efflux pump proteins |

Q & A

Q. Basic Analytical Protocol :

- ¹H/¹³C NMR : Identify ester protons (δ ~4.3 ppm for CH₂ groups) and aromatic furan signals (δ ~7.5–8.5 ppm). The nitro group deshields adjacent protons.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric stretch at ~1530 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 228.2) .

How can computational modeling guide the design of bioactivity assays involving this compound?

Q. Advanced Methodological Approach :

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial nitroreductases) using software like AutoDock Vina. The nitro group’s electrophilicity may enable covalent inhibition.

- QSAR Studies : Correlate substituent modifications (e.g., alkyl chain length in esters) with bioactivity data to predict optimized derivatives.

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to validate docking results .

How should researchers address contradictions in reported reaction yields for derivatives of this compound?

Data Contradiction Analysis :

Discrepancies in yields (e.g., 40–80% in amidation reactions) may arise from:

- Catalyst Selection : Pd-based catalysts vs. enzymatic methods (e.g., lipases) alter reaction efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) influence transition-state stabilization.

- Purification Methods : Column chromatography vs. recrystallization may recover different product fractions.

Resolution Strategy : Replicate experiments with controlled variables (solvent, catalyst, temperature) and validate purity via HPLC .

What strategies enhance the stability of this compound in aqueous bioassay conditions?

Q. Advanced Stability Optimization :

- pH Buffering : Maintain pH 6–7 to minimize ester hydrolysis. Use phosphate or HEPES buffers.

- Co-solvents : Add 10–20% DMSO or ethanol to improve solubility without destabilizing the nitro group.

- Light Exclusion : Store solutions in amber vials to prevent nitro group photodegradation. Monitor stability via UV-Vis spectroscopy (λmax ~260 nm) .

How can researchers leverage the nitro group for designing prodrugs or targeted covalent inhibitors?

Advanced Application Design :

The nitro group can be reduced in vivo to reactive intermediates (e.g., hydroxylamines) for targeted cytotoxicity. For prodrugs:

- Bacterial Targeting : Exploit nitroreductase activity in anaerobic pathogens to release active metabolites.

- Covalent Inhibitors : Design derivatives with Michael acceptor moieties (e.g., acrylates) for irreversible enzyme binding. Validate selectivity via competitive inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.